

Application Notes and Protocols for ONC-392 in NSCLC Cell Line Research

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Compound of Interest

Compound Name: CMI-392

Cat. No.: B10775512

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Introduction

ONC-392 (also known as gotistobart or BNT316) is a next-generation anti-CTLA-4 monoclonal antibody designed for cancer immunotherapy.[1] Unlike first-generation CTLA-4 inhibitors, ONC-392 features a unique mechanism of action that preserves the CTLA-4 checkpoint function in peripheral tissues while selectively depleting regulatory T cells (Tregs) within the tumor microenvironment.[2][3] This targeted approach aims to enhance anti-tumor immunity with a potentially improved safety profile, making it a promising candidate for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC).

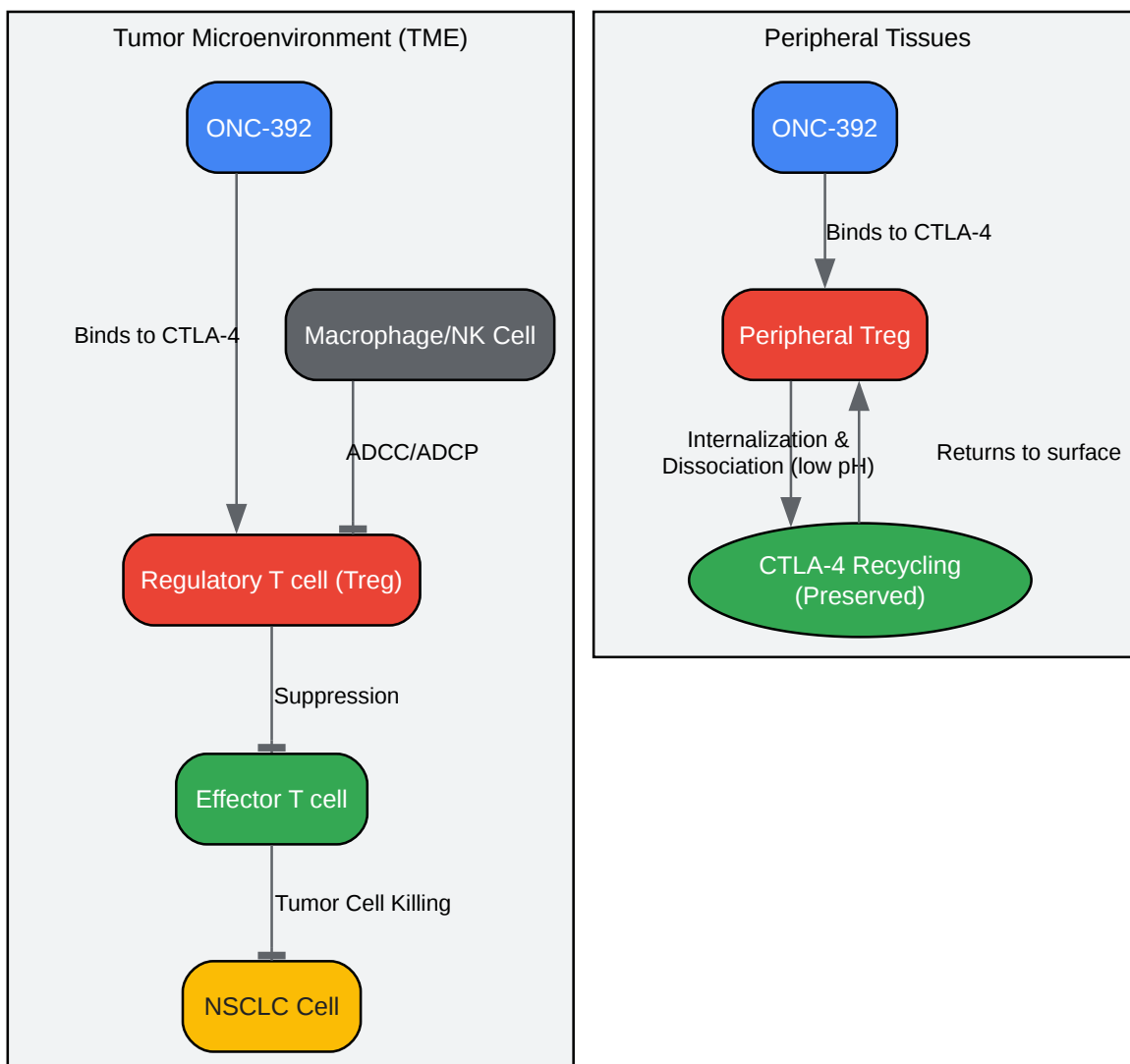
These application notes provide an overview of the proposed mechanism of action of ONC-392 and detailed protocols for in vitro studies using NSCLC cell lines. The methodologies described herein are intended to guide researchers in the preclinical evaluation of ONC-392's efficacy and mechanism of action in a laboratory setting.

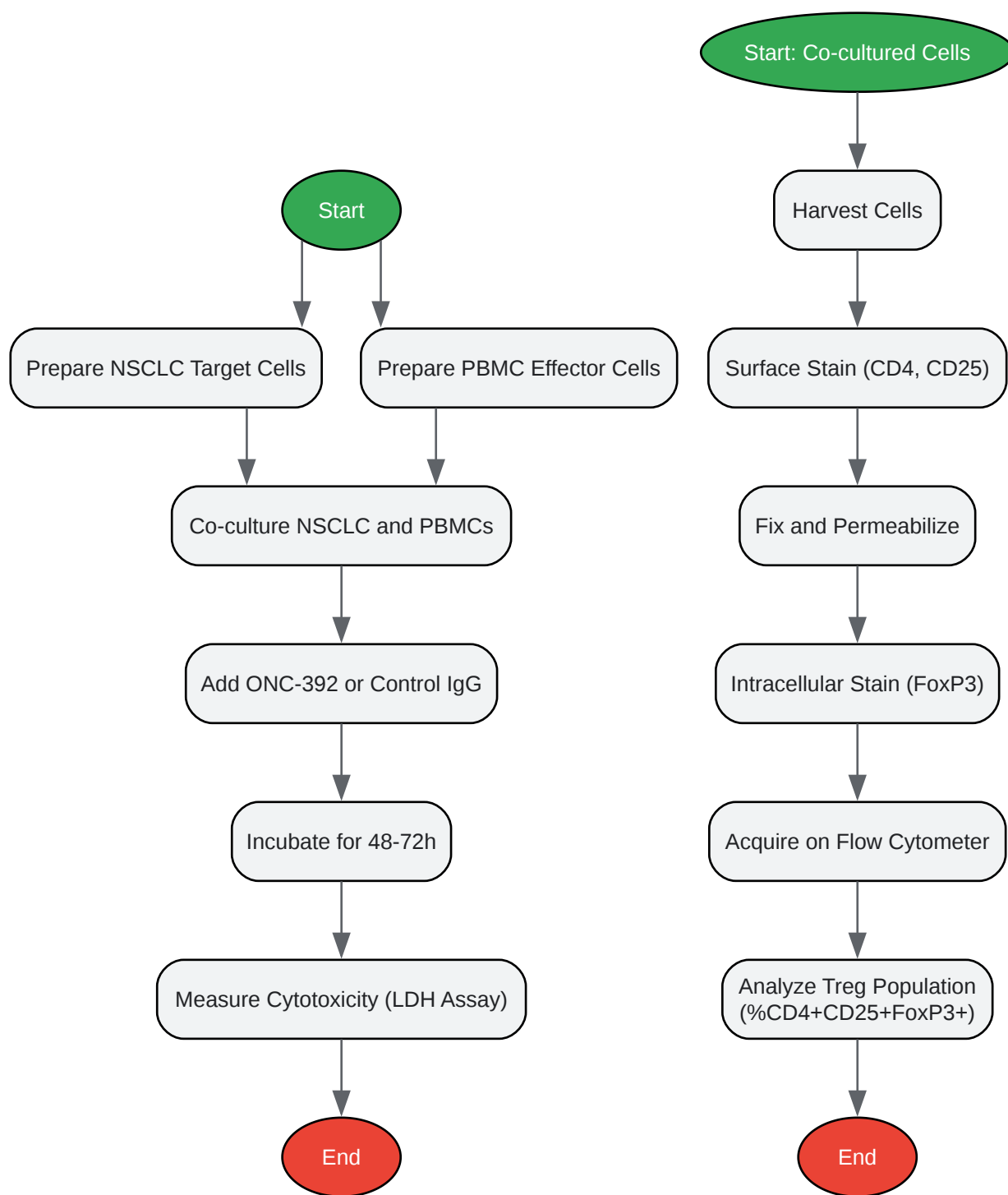
Mechanism of Action: A Novel Approach to CTLA-4 Inhibition

Traditional anti-CTLA-4 antibodies block the interaction between CTLA-4 and its ligands (CD80/CD86), leading to enhanced T cell activation. However, this can also result in significant immune-related adverse events (irAEs). ONC-392 is engineered to be pH-sensitive, allowing it

to dissociate from CTLA-4 in the acidic environment of the early endosome after internalization. [4][5] This unique property allows CTLA-4 to be recycled back to the cell surface, preserving its function in peripheral T cells and potentially reducing systemic toxicity.[4][6]

Within the tumor microenvironment, ONC-392 is believed to mediate the depletion of highly immunosuppressive Tregs through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[7] By selectively removing Tregs in the tumor, ONC-392 shifts the balance of the immune response towards an anti-tumor state, facilitating the activation and proliferation of effector T cells that can recognize and kill cancer cells.





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